(3-Bromo-5-chloro-2-iodophenyl)methanol (3-Bromo-5-chloro-2-iodophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 213771-19-8
VCID: VC7908537
InChI: InChI=1S/C7H5BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
SMILES: C1=C(C=C(C(=C1CO)I)Br)Cl
Molecular Formula: C7H5BrClIO
Molecular Weight: 347.37 g/mol

(3-Bromo-5-chloro-2-iodophenyl)methanol

CAS No.: 213771-19-8

VCID: VC7908537

Molecular Formula: C7H5BrClIO

Molecular Weight: 347.37 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-5-chloro-2-iodophenyl)methanol - 213771-19-8

Description

(3-Bromo-5-chloro-2-iodophenyl)methanol is a halogenated organic compound characterized by the presence of bromine, chlorine, and iodine substituents on a phenyl ring, along with a hydroxymethyl functional group. Its unique molecular structure makes it an important intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical applications.

Key Identifiers:

  • CAS Number: 213771-19-8

  • Molecular Formula: C7H5BrClIOC_7H_5BrClIO

  • Molecular Weight: 347.375 g/mol

  • Exact Mass: 345.825684 g/mol

Structural Features

The molecular structure of (3-Bromo-5-chloro-2-iodophenyl)methanol features:

  • A phenyl ring substituted with bromine at position 3, chlorine at position 5, and iodine at position 2.

  • A hydroxymethyl (-CH₂OH) group attached to the phenyl ring.

This arrangement contributes to its unique chemical properties:

  • High molar mass due to heavy halogen atoms.

  • Moderate hydrophobicity as indicated by its LogP value.

  • Potential for diverse chemical reactivity due to multiple halogen substituents.

Synthesis

The synthesis of (3-Bromo-5-chloro-2-iodophenyl)methanol typically involves multi-step reactions starting from appropriately halogenated benzene derivatives. Common methods include:

  • Electrophilic substitution reactions to introduce halogens onto the benzene ring.

  • Hydroxymethylation using formaldehyde or similar reagents.

Applications

This compound is a versatile intermediate in:

  • Pharmaceutical Development: Its halogenated structure makes it valuable in drug design for targeting specific biological pathways.

  • Agrochemicals: Used in the synthesis of pesticides and herbicides.

  • Material Science: Potential applications in creating specialized polymers or coatings.

Safety Considerations

Due to its halogen content, (3-Bromo-5-chloro-2-iodophenyl)methanol should be handled with care:

  • Toxicity: Halogenated compounds may exhibit cytotoxicity or environmental persistence.

  • Reactivity: The presence of multiple halogens increases the likelihood of hazardous reactions under certain conditions.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Comparative Analysis with Related Compounds

To better understand the properties of (3-Bromo-5-chloro-2-iodophenyl)methanol, it can be compared with structurally similar compounds:

Compound NameKey DifferencesImpact on Properties
(3-Bromo-4-iodophenyl)methanolLacks chlorine substituentLower molecular weight; altered reactivity
(3-Bromo-5-chloro-2-iodophenol)Hydroxyl group instead of hydroxymethyl groupIncreased polarity; higher solubility
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanoneContains methoxy group instead of iodineReduced halogen density; different reactivity

These comparisons highlight how substitution patterns influence chemical behavior and potential applications.

Research Directions

Further studies on (3-Bromo-5-chloro-2-iodophenyl)methanol could focus on:

  • Investigating its biological activity against specific targets.

  • Exploring its role as a precursor in synthesizing novel bioactive molecules.

  • Assessing its environmental impact and degradation pathways.

CAS No. 213771-19-8
Product Name (3-Bromo-5-chloro-2-iodophenyl)methanol
Molecular Formula C7H5BrClIO
Molecular Weight 347.37 g/mol
IUPAC Name (3-bromo-5-chloro-2-iodophenyl)methanol
Standard InChI InChI=1S/C7H5BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
Standard InChIKey PFWJQDFZIYNJOA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1CO)I)Br)Cl
Canonical SMILES C1=C(C=C(C(=C1CO)I)Br)Cl
PubChem Compound 15429197
Last Modified Apr 15 2024

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